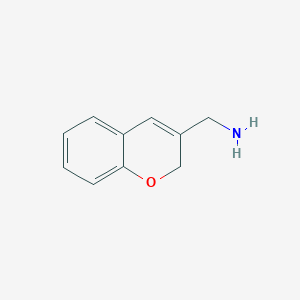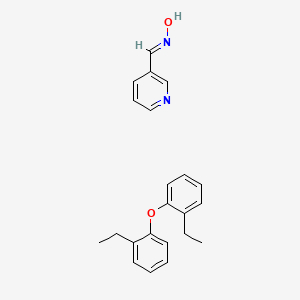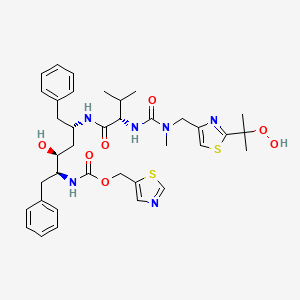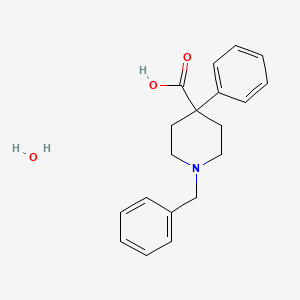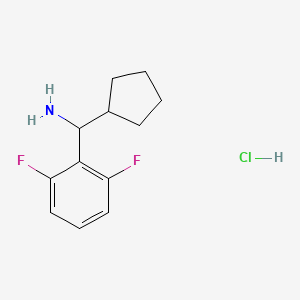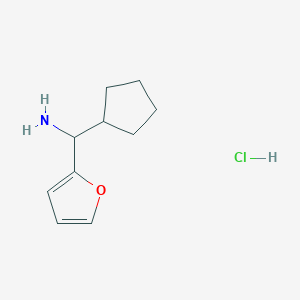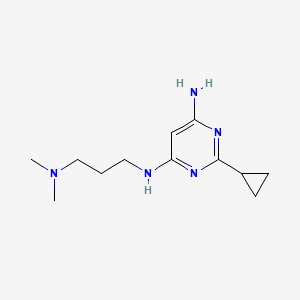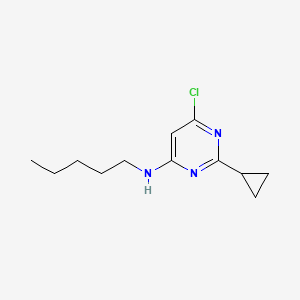![molecular formula C9H20N2 B1471676 1-[(Tert-butylamino)methyl]cyclobutan-1-amine CAS No. 1501090-64-7](/img/structure/B1471676.png)
1-[(Tert-butylamino)methyl]cyclobutan-1-amine
Übersicht
Beschreibung
1-(Tert-butylamino)methylcyclobutan-1-amine (TBACB) is an organic compound belonging to the cyclobutane family. It is a colorless, odorless, and hygroscopic solid with a melting point of about 73 °C. TBACB is a relatively new compound and has recently been studied for its potential applications in organic synthesis and scientific research.
Wirkmechanismus
The mechanism of action of 1-[(Tert-butylamino)methyl]cyclobutan-1-amine is not fully understood. However, it is believed that the compound acts as a nucleophile in organic synthesis reactions, attacking electrophilic centers on the substrates. This results in the formation of new bonds and the release of the products.
Biochemical and Physiological Effects
1-[(Tert-butylamino)methyl]cyclobutan-1-amine has not been studied extensively for its biochemical and physiological effects. However, it is believed that the compound is non-toxic and has no adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(Tert-butylamino)methyl]cyclobutan-1-amine in laboratory experiments is its low cost and easy availability. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is hygroscopic, meaning that it absorbs moisture from the air, which can cause it to decompose.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-[(Tert-butylamino)methyl]cyclobutan-1-amine. These include further research into its mechanism of action, its potential applications in organic synthesis and scientific research, and its biochemical and physiological effects. Additionally, further studies could be conducted to explore the use of 1-[(Tert-butylamino)methyl]cyclobutan-1-amine as a catalyst in the synthesis of other compounds. Finally, more research could be conducted to investigate the potential of 1-[(Tert-butylamino)methyl]cyclobutan-1-amine as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butylamino)methyl]cyclobutan-1-amine has been studied for its potential applications in organic synthesis and scientific research. It has been used as a reagent to synthesize a variety of compounds, including 2-methyl-1,3-dioxolane, 2-methyl-1,3-dioxane, and 1,3-dioxane-2-ylidenemethylcyclobutane. 1-[(Tert-butylamino)methyl]cyclobutan-1-amine has also been used as a catalyst in the synthesis of 1-alkyl-4-aryl-1,2,3-triazole derivatives.
Eigenschaften
IUPAC Name |
1-[(tert-butylamino)methyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2,3)11-7-9(10)5-4-6-9/h11H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWNLMIZJNBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



